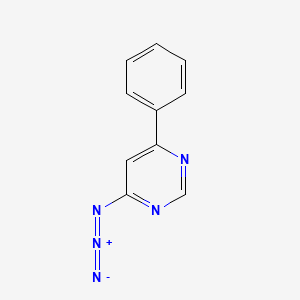![molecular formula C11H13BrN2O2 B14506848 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine CAS No. 62899-10-9](/img/structure/B14506848.png)
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, methyl, and allyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine typically involves the bromination of 4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and allyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-hydroxy-4-methylpyridine
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Uniqueness
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both bromine and allyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
62899-10-9 |
|---|---|
Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
5-bromo-4-methyl-2,6-bis(prop-2-enoxy)pyrimidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-4-6-15-10-9(12)8(3)13-11(14-10)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
KUEBWMFUNCVEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OCC=C)OCC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


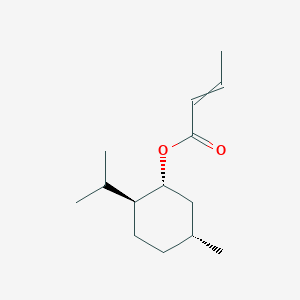
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
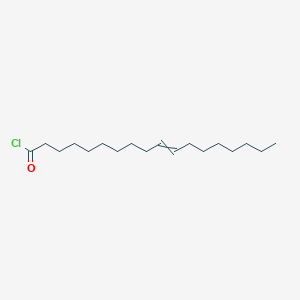
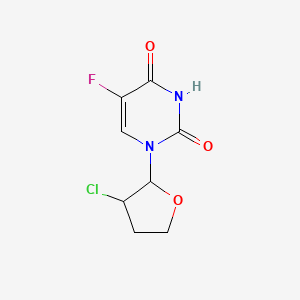
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
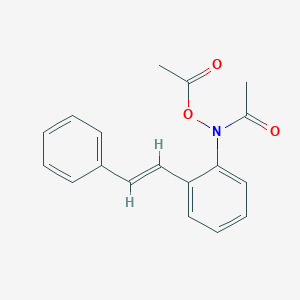
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
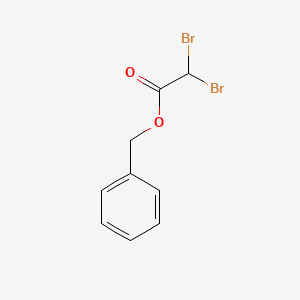

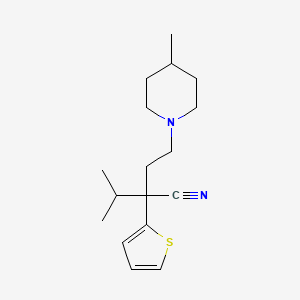

![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
